Cas no 1449278-63-0 (Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester)

1449278-63-0 structure
Nome del prodotto:Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester
Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester
- EN300-6993782
- SCHEMBL15161485
- UXAVRNGUMLVNOR-UHFFFAOYSA-N
- tert-butyl (1-acetylazetidin-3-yl)carbamate
- tert-butyl(1-acetylazetidin-3-yl)carbamate
- tert-butyl N-(1-acetylazetidin-3-yl)carbamate
- 1449278-63-0
-
- Inchi: 1S/C10H18N2O3/c1-7(13)12-5-8(6-12)11-9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,14)
- Chiave InChI: UXAVRNGUMLVNOR-UHFFFAOYSA-N
- Sorrisi: C(OC(C)(C)C)(=O)NC1CN(C(C)=O)C1
Proprietà calcolate
- Massa esatta: 214.13174244g/mol
- Massa monoisotopica: 214.13174244g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 58.6Ų
Proprietà sperimentali
- Densità: 1.12±0.1 g/cm3(Predicted)
- Punto di ebollizione: 363.5±31.0 °C(Predicted)
- pka: 11.36±0.20(Predicted)
Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6993782-0.1g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 0.1g |
$451.0 | 2023-05-24 | ||
Enamine | EN300-6993782-0.05g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 0.05g |
$431.0 | 2023-05-24 | ||
Enamine | EN300-6993782-0.25g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 0.25g |
$472.0 | 2023-05-24 | ||
Enamine | EN300-6993782-0.5g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 0.5g |
$493.0 | 2023-05-24 | ||
Enamine | EN300-6993782-5.0g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 5g |
$1488.0 | 2023-05-24 | ||
Enamine | EN300-6993782-1.0g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 1g |
$513.0 | 2023-05-24 | ||
Enamine | EN300-6993782-2.5g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 2.5g |
$1008.0 | 2023-05-24 | ||
Enamine | EN300-6993782-10.0g |
tert-butyl N-(1-acetylazetidin-3-yl)carbamate |
1449278-63-0 | 10g |
$2209.0 | 2023-05-24 |
Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester Letteratura correlata
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
1449278-63-0 (Carbamic acid, N-(1-acetyl-3-azetidinyl)-, 1,1-dimethylethyl ester) Prodotti correlati
- 10528-65-1(4-Methyl-4(p-tolyl)-2-pentanone)
- 2229413-27-6(1-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-ylcyclopropan-1-amine)
- 1805550-41-7(3-(Chloromethyl)-2-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 2227989-65-1([2]Benzothiepino[3,4-b]pyridin-5(10H)-one, 8,9-difluoro-)
- 343373-92-2(Carbamic acid,(4-methyl-1,2,3-thiadiazol-5-yl)-, (2-chlorophenyl)methyl ester (9CI))
- 2757874-60-3(3-[(4-Methylbenzenesulfonyl)oxy]pyridine-4-carboxylic acid)
- 2138575-51-4(5-[(5-bromo-2-methylcyclohexyl)methyl]-1-methyl-1H-imidazole)
- 407578-85-2(Bis(4-aminophenyl) hydrogen phosphate)
- 706-50-3(5-Ethoxy-1-methyl-3,4-dihydro-2H-pyrrol-1-ium tetrafluoroborate)
- 2229020-93-1(5-6-(propan-2-yloxy)pyridin-2-yl-1,2-oxazol-4-amine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
